molecular formula C6H6BrNO2S B3022650 Methyl 2-bromo-5-methylthiazole-4-carboxylate CAS No. 56355-61-4

Methyl 2-bromo-5-methylthiazole-4-carboxylate

Cat. No. B3022650
CAS RN: 56355-61-4
M. Wt: 236.09 g/mol
InChI Key: YMKSUNUZQDIVIE-UHFFFAOYSA-N
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Patent
US06884821B1

Procedure details

2.8 g of methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate was dissolved in 30 ml methanol and 7 ml hydrobromic acid, followed by adding dropwise an aqueous solution of 1.2 g sodium nitrite thereinto under ice-cooling. After stirring the reaction solution under ice-cooling for 30 minutes, a solution, previously heated at 60° C., of 1.3 g cuprous bromide in 7 ml hydrobromic acid was added thereto, followed by stirring at 60° C. for 1 hour. The reaction solution was ice-cooled and water was-added, followed by extracting with diethyl ether. The organic layer was extracted with brine, dried over anhydrous magnesium sulfate and evaporated, to give 0.47 g of methyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]([CH3:11])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.N([O-])=O.[Na+].O.[BrH:17]>CO>[Br:17][C:2]1[S:3][C:4]([CH3:11])=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
NC=1SC(=C(N1)C(=O)OC)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
cuprous bromide
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
7 mL
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction solution under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at 60° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
by extracting with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=C(N1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.